Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate

Description

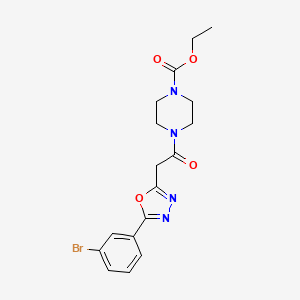

This compound features a piperazine core substituted at the 1-position with an ethyl carboxylate group and at the 4-position with an acetyl moiety linked to a 1,3,4-oxadiazole ring bearing a 3-bromophenyl substituent.

Properties

IUPAC Name |

ethyl 4-[2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O4/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)11-14-19-20-16(26-14)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQYVDPPQREXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that combines various functional groups, including an oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C19H16BrN3O4

- Molecular Weight : 462.3 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | E. coli | 15 | |

| Oxadiazole Derivative B | S. aureus | 20 | |

| This compound | B. subtilis | 18 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Recent studies suggest that compounds with oxadiazole structures can induce apoptosis in cancer cells. The following table highlights findings from recent research:

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds can modulate inflammatory pathways and reduce cytokine production. A case study demonstrated that certain oxadiazole derivatives significantly decreased levels of TNF-alpha and IL-6 in vitro.

Case Studies

-

Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the oxadiazole structure could enhance activity against these pathogens . -

Anticancer Evaluation :

In vitro studies on the anticancer effects of this compound revealed significant cytotoxicity against several cancer cell lines. The compound was found to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase-dependent mechanisms .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapeutics.

- Mechanism of Action: The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. For example, some studies suggest that these compounds may interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Antimicrobial Properties

Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate has been evaluated for its antimicrobial activity against various pathogens. The oxadiazole ring is a known pharmacophore that enhances the antimicrobial efficacy of compounds.

- Research Findings: In vitro studies have demonstrated significant antibacterial and antifungal activities against a range of microorganisms, suggesting its potential use in treating infections caused by resistant strains .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents to achieve the desired structure. Research has focused on optimizing these synthetic pathways to enhance yield and purity.

Synthesis Overview:

- Starting Materials: The synthesis often begins with readily available piperazine derivatives.

- Oxadiazole Formation: The incorporation of bromophenyl and acetyl groups is achieved through condensation reactions followed by cyclization processes.

- Final Product Isolation: Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The findings indicated that specific derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results showed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

- Structural Difference : Replaces the 3-bromophenyl group with a 3,4-dimethylphenyl substituent and introduces a sulfanyl (-S-) linker.

- Molecular Properties :

- Molecular Formula: C₁₉H₂₄N₄O₄S

- Molecular Weight: 404.5 g/mol

- XLogP3: 2.6 (indicating moderate lipophilicity)

Ethyl 4-({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Modifications in the Linker and Core Structure

Ethyl 4-[3-(4-{[(2Z,5Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetyl]piperazine-1-carboxylate

- Structural Difference: Replaces the oxadiazole with a thiazolidinone ring and adds a phenoxyacetyl linker.

- Biological Activity : Reported at 8.96% efficacy (p<0.05), suggesting that core heterocycle modifications significantly influence activity .

Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate

- Structural Difference : Incorporates a methylsulfonyl-glycyl group instead of the oxadiazole-acetyl moiety.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

Oxadiazole formation : Cyclization of substituted hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

Acetylation of piperazine : Coupling the oxadiazole-acetyl intermediate with ethyl piperazine-1-carboxylate using coupling agents like DCC or EDCI.

Purification : Recrystallization (aqueous ethanol) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Critical parameters :

- Temperature : 60–80°C for cyclization steps to avoid side reactions.

- Solvent choice : Dichloromethane (DCM) or ethanol for coupling reactions.

- Monitoring : Thin-layer chromatography (TLC) with Rf = 0.3–0.5 in ethyl acetate/hexane (1:2) .

Q. What analytical techniques are essential for structural characterization?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ester CH₃), δ 3.4–4.2 ppm (piperazine and acetyl protons), δ 7.3–7.8 ppm (aromatic protons from 3-bromophenyl) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester and acetyl groups) .

- X-ray crystallography : Resolves 3D conformation, highlighting steric effects of the bromophenyl group on oxadiazole orientation .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 463.1 (calculated for C₁₉H₂₀BrN₅O₄) .

Q. How can initial biological screening be designed for this compound?

- Anticancer assays :

- Cell lines : HeLa (cervical cancer) and DU 145 (prostate cancer).

- Protocol : MTT assay with 48-hour exposure; IC₅₀ values <10 µM indicate high potency .

- Antimicrobial screening :

- Bacterial strains : S. aureus and E. coli via disk diffusion (20 µg/mL).

- Zone of inhibition : ≥15 mm suggests activity comparable to ciprofloxacin .

Q. How does the 3D conformation of the oxadiazole-piperazine scaffold influence target binding?

- Computational analysis : Molecular docking (AutoDock Vina) reveals:

- The bromophenyl group occupies hydrophobic pockets in kinase targets (e.g., EGFR).

- Piperazine’s ethyl ester enhances solubility but reduces membrane permeability .

- SAR studies :

- Replacing the 3-bromophenyl with 4-methoxyphenyl decreases anticancer activity (IC₅₀ >20 µM), indicating halogen bonding is critical .

Q. How can contradictory data on biological activity be resolved?

Case example : Discrepancies in IC₅₀ values across studies may arise from:

Assay conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

Cell line heterogeneity : DU 145 subclones with varying EGFR expression levels.

Resolution :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

- Lipophilicity adjustments :

- Replace ethyl ester with methyl ester: LogP decreases from 2.8 to 2.3, improving aqueous solubility .

- Introduce PEGylated prodrugs to enhance half-life .

- Metabolic stability :

- Liver microsome assays (human/rat) identify esterase-sensitive sites.

- Deuteration at α-acetyl position reduces first-pass metabolism .

Q. How to design interaction studies for target identification?

- Surface plasmon resonance (SPR) : Immobilize recombinant proteins (e.g., PARP-1) to measure binding affinity (KD <1 µM indicates strong interaction) .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding (ΔH = -12 kcal/mol suggests favorable interactions) .

Q. What computational methods predict off-target effects?

- Pharmacophore modeling : Matches compound features with known toxicophores (e.g., hERG channel inhibitors).

- Molecular dynamics (MD) simulations :

- 100-ns simulations in lipid bilayers assess membrane penetration.

- RMSD values >3 Å indicate unstable binding to non-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.